molecular formula C21H21NO3 B1614312 Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898789-84-9

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No. B1614312
M. Wt: 335.4 g/mol
InChI Key: MVPJWTIULKUTGE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrrole derivatives can be synthesized through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring contains one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

Pyrrole is known to participate in various chemical reactions. For instance, it can undergo electrophilic substitution reactions, much like benzene. The most common site of reaction is the C-2 position, due to the availability of the lone pair of electrons on the nitrogen .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a characteristic odor. It’s less dense than water and soluble in water .

Scientific Research Applications

α-Alkylation of β-Aminobutanoates

The synthesis and applications of ethyl-N-benzoyl-3-aminobutanoates in chemistry, particularly in the context of α-alkylation reactions, highlight the role of similar compounds in producing enantiomerically pure derivatives. Such processes are crucial for the development of pharmaceuticals and fine chemicals, offering a pathway to compounds with specific stereochemical configurations (Seebach & Estermann, 1987).

Anticoagulant Effects

Research into compounds like [ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate (FOY) demonstrates the potential of ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate-like molecules in inhibiting thrombin and factor Xa, thereby exerting anticoagulant effects. These findings are critical for developing new therapeutic agents for thrombosis and other clotting disorders (Ohno et al., 1980).

Histone Deacetylase Inhibition

Compounds related to Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, such as 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, have been studied for their histone deacetylase (HDAC) inhibitory activity. These compounds show promise in regulating gene expression, with potential applications in cancer therapy and other diseases where epigenetic modulation is beneficial (Mai et al., 2004).

Supramolecular Chemistry

The study of supramolecular structures involving ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates the utility of ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate-like molecules in forming hydrogen-bonded supramolecular structures. Such research is foundational for the development of new materials with tailored properties, including sensors, catalysts, and drug delivery systems (Portilla et al., 2007).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of compounds structurally related to Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, reveal significant potential for applications in optoelectronics and photonics. These compounds exhibit promising NLO properties, indicating their suitability as materials for optical modulation, telecommunication, and laser technology (Kiven et al., 2023).

Safety And Hazards

Like many organic compounds, pyrrole should be handled with care. It’s flammable and can form explosive mixtures with air .

Future Directions

Research into pyrrole and its derivatives is ongoing, with many potential applications in pharmaceuticals and materials science. For instance, modifications to the pyrrole structure could lead to new drugs with improved potency or reduced side effects .

properties

IUPAC Name

ethyl 3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h3-10,13-14H,2,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJWTIULKUTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643474
Record name Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

CAS RN

898789-84-9
Record name Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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